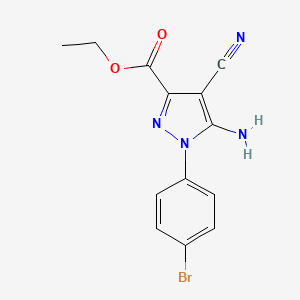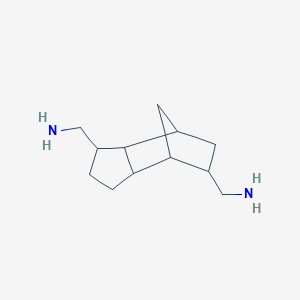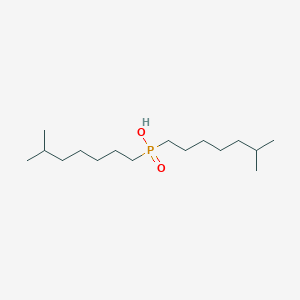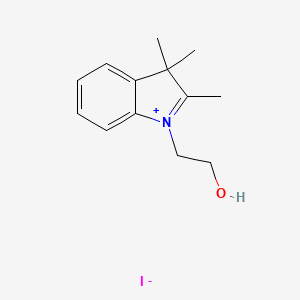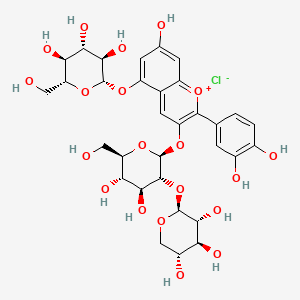
3-o-Sambubiosyl-5-O-glucosyl cyanidin
Description
3-O-Sambubiosyl-5-O-glucosyl cyanidin (3-OSG-cyanidin) is a type of cyanidin, a type of anthocyanin. Cyanidins are a class of flavonoids found in a variety of fruits and vegetables, and are known for their antioxidant properties. 3-OSG-cyanidin has been studied for its potential use in various medical applications, including as an anti-inflammatory and anti-cancer agent.
Scientific Research Applications
Pigment Composition and Plant Coloration
Acylated Cyanidin in Garden Plants : Acylated cyanidin 3-sambubioside-5-glucosides have been identified in various garden plants of the Cruciferae family. The study of these pigments in plants like Lobularia maritima, Lunaria annua, and Cheiranthus cheiri reveals insights into the distribution and biosynthesis of these pigments, which are crucial for understanding plant coloration and diversity (Tatsuzawa et al., 2006).
Anthocyanins in Orychophragonus violaceus : The isolation of acylated cyanidin 3-sambubioside-5-glucosides from the violet-blue flowers of Orychophragonus violaceus sheds light on the role of these compounds in floral pigmentation. Understanding their structures helps in exploring the chemical diversity of anthocyanins in nature (Honda et al., 2005).
Bioactivity and Pharmaceutical Potential
Membrane Interactivity and Antioxidant Activity : A study on the effects of acylated cyanidin derivatives on mimic lipid membranes revealed their potential in understanding anticancer and antioxidant activity. This research provides insights into the biochemical interactions of cyanidin derivatives with cellular membranes, which is fundamental for pharmaceutical applications (Strugała et al., 2016).
Elderberry Anthocyanins and Antioxidant Effects : Investigating the structure-activity relationships of cyanidin-based anthocyanins, including cyanidin 3-sambubioside-5-glucoside, in human colon carcinoma cells highlights their antioxidant properties. This research contributes to understanding how glycosylation affects the stability and bioactivity of anthocyanins, which is crucial for their use in nutraceuticals and food science (Pahlke et al., 2021).
Color Stability and Food Industry Applications
Stability in Beverages : Research on the stability of elderberry anthocyanins, including acylated derivatives, for use as beverage pigments, demonstrates the improved stability of certain cyanidin derivatives. This knowledge is vital for the food industry, particularly in developing stable, natural colorants for food and beverage products (Inami et al., 1996).
Anthocyanin-Color Properties : The study of anthocyanin-pyruvic adducts, including those derived from cyanidin 3-sambubioside, for their color properties provides valuable insights into their potential applications in food coloring. Understanding their chromatic properties and stability under various conditions is crucial for their effective use in the food industry (Oliveira et al., 2006).
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O20.ClH/c33-7-19-22(40)24(42)27(45)31(50-19)48-17-5-11(35)4-16-12(17)6-18(28(47-16)10-1-2-13(36)14(37)3-10)49-32-29(25(43)23(41)20(8-34)51-32)52-30-26(44)21(39)15(38)9-46-30;/h1-6,15,19-27,29-34,38-45H,7-9H2,(H2-,35,36,37);1H/t15-,19-,20-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31-,32-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUFUUOWFABDAK-JTEBGWLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39ClO20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001343045 | |
| Record name | Cyanidin 3-sambubioside 5-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001343045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53925-33-0 | |
| Record name | Cyanidin 3-sambubioside-5-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53925-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanidin 3-sambubioside-5-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053925330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanidin 3-sambubioside 5-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001343045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYANIDIN 3-SAMBUBIOSIDE-5-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94D257QL1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




